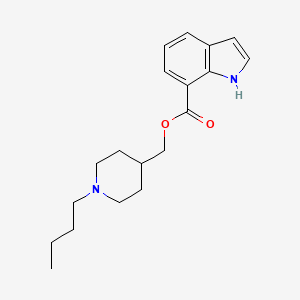

(1-butylpiperidin-4-yl)methyl 1H-indole-7-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Chemical Properties

Synthesis of Deaza-Analogues of Bisindole Marine Alkaloid Topsentin : A study by Carbone et al. (2013) involved the preparation of ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates, which are derivatives related to (1-butylpiperidin-4-yl)methyl 1H-indole-7-carboxylate. These compounds were synthesized to explore their potential anticancer properties, although they showed moderate to no significant activity in cancer cell lines (Carbone et al., 2013).

Design of Conformationally Constrained Tryptophan Derivatives : Horwell et al. (1994, 1995) synthesized novel 3,4-fused tryptophan analogues for use in peptide conformation elucidation studies. These derivatives, related to this compound, had a ring bridging the α-carbon and the 4-position of the indole ring, restricting their conformational flexibility while leaving functional groups free for further derivatization (Horwell et al., 1994), (Horwell et al., 1995).

Applications in Biological and Medical Research

Selective 5-HT(1A) Agonists : Heinrich et al. (2004) investigated a series of 1-[4-(indol-3-yl)butyl]-4-arylpiperazines, which are structurally related to this compound, as potential 5-HT(1A) agonists for studies in mood disorders. These compounds demonstrated high receptor specificity and affinity, particularly for serotonergic 5-HT(1A) receptors, suggesting their utility in neuropsychopharmacology (Heinrich et al., 2004).

Cholinesterase and Monoamine Oxidase Dual Inhibitors : Bautista-Aguilera et al. (2014) designed and synthesized new indole derivatives, including compounds structurally related to this compound, as cholinesterase and monoamine oxidase dual inhibitors. These compounds have potential applications in treating neurodegenerative diseases (Bautista-Aguilera et al., 2014).

Photophysical and Electrochemical Properties

- Co-Sensitization in Dye-Sensitized Solar Cells : Wu et al. (2009) investigated carboxylated cyanine dyes, structurally similar to this compound, for their photophysical and electrochemical properties. These compounds were used in dye-sensitized solar cells, demonstrating potential in improving photoelectric conversion efficiency (Wu et al., 2009).

将来の方向性

特性

IUPAC Name |

(1-butylpiperidin-4-yl)methyl 1H-indole-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2/c1-2-3-11-21-12-8-15(9-13-21)14-23-19(22)17-6-4-5-16-7-10-20-18(16)17/h4-7,10,15,20H,2-3,8-9,11-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMDYRXSHPAJKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCC(CC1)COC(=O)C2=CC=CC3=C2NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide](/img/structure/B600040.png)

![[1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one](/img/no-structure.png)

![3-Ethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B600046.png)

![Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane](/img/structure/B600055.png)